2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-30-17-7-5-14(6-8-17)12-24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)16-4-2-3-15(23)11-16/h2-11,18,20H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUHRQINIOONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the methoxyphenylmethyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to bind to certain active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thieno/pyrimidine-acetamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:
Structural and Functional Insights:
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidine-2,4-dione core is distinct from pyridine-oxadiazole () or pyrimidine-thioacetamide () scaffolds. This fused system may enhance π-π stacking interactions in enzyme binding pockets compared to simpler pyrimidines . Sulfanyl-containing analogs () exhibit reduced steric hindrance but increased susceptibility to metabolic oxidation compared to the target’s methoxybenzyl group .
Methoxy vs. Methyl Groups: The 4-MeO-Bn group in the target enhances solubility compared to the 4-MePh in , which could improve bioavailability .
Biological Activity :
- The oxadiazole derivative () shows moderate antiproliferative activity (IC₅₀: 5.07 µM), likely due to its electron-deficient heterocycle interacting with ATP-binding sites .
- The sulfanyl analog () exhibits cytotoxicity in the low micromolar range, suggesting that sulfur linkages may enhance membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of thieno[3,2-d]pyrimidine precursors with chloroacetamide derivatives, similar to methods in and . Yields for related compounds range from 67% () to 80% (), indicating feasible scalability for the target .
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide (CAS No. 1260989-11-4) belongs to the thieno[3,2-d]pyrimidine class of compounds. This class has garnered significant interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.0 g/mol. The structure features a thieno-pyrimidine core substituted with a chlorophenyl group and a methoxyphenyl moiety.
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The compound demonstrated an IC50 value of 27.6 μM against this cell line, indicating potent cytotoxic activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis. Electron-withdrawing groups on the phenyl ring were found to enhance cytotoxicity due to increased electron deficiency and resultant reactivity .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have also been assessed for their antimicrobial properties:
- In Vitro Studies : Compounds similar to the target compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating effective antibacterial action .
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Increases cytotoxicity against cancer cells |
| Methoxy Group | Enhances solubility and bioavailability |
| Electron-Withdrawing Groups | Improve reactivity and potency |
Case Studies
- Yong et al. (2018) : Synthesized a series of thieno[2,3-d]pyrimidine derivatives and identified several compounds with IC50 values below 30 μM against MDA-MB-231 cells .
- Elmongy et al. (2022) : Reported that certain derivatives exhibited selective cytotoxicity against breast cancer and non-small cell lung cancer cells with inhibition rates between 43% and 87% .
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the thieno[3,2-d]pyrimidine core via cyclization under reflux with solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Introduction of the 3-chlorophenyl and 4-methoxybenzyl groups via nucleophilic substitution, requiring bases such as potassium carbonate and solvents like acetone .
- Final coupling of the acetamide moiety using carbodiimide-based coupling agents at controlled temperatures (e.g., 0–25°C) .
Critical parameters : Reaction time (12–48 hours), temperature (25–80°C), and solvent polarity significantly impact yield (40–70%) and purity (>95%) .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (2,4-dioxo moiety) .
Q. What preliminary biological activities have been reported?
- Anticancer : IC₅₀ values of 5–20 μM in breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .
- Antimicrobial : Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
- Mechanistic Insight : Preliminary docking studies suggest inhibition of tyrosine kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from:
- Assay Variability : Differences in cell line passage numbers or incubation times .
- Structural Analogues : Subtle substituent changes (e.g., 3-chlorophenyl vs. 4-fluorophenyl) alter target affinity .
- Purity : Impurities >5% (e.g., unreacted intermediates) skew results; HPLC purity ≥98% is critical .
Q. Methodological Recommendations :
Q. What computational strategies are used to predict mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (binding energy ≤−8.5 kcal/mol) .
- Molecular Dynamics (MD) : 100-ns simulations assess stability of ligand-protein complexes (RMSD ≤2 Å) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity .
Q. How can synthetic yields be optimized for scale-up?
- Solvent Screening : Replace DMSO with DMF to enhance solubility of intermediates (yield increase by 15%) .
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield: 75% vs. 50% with Pd(PPh₃)₄) .
- Workflow : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) .
Comparative Analysis of Structural Analogues
| Compound | Structural Variation | Bioactivity | Key Reference |
|---|---|---|---|
| 2-[3-(4-Fluorophenyl)-... | 4-Fluoro vs. 3-Cl | Higher EGFR affinity (IC₅₀ = 3 μM) | |
| N-(4-Chlorophenyl)-... | Pyrido[3,2-d] vs. Thieno[3,2-d] core | Reduced anticancer activity (IC₅₀ = 50 μM) | |
| 2-{[3-(3,5-Dimethylphenyl)-... | 3,5-Dimethylphenyl group | Enhanced antimicrobial potency (MIC = 8 μg/mL) |
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
